3-Bromooxetane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

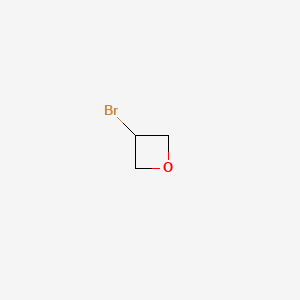

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c4-3-1-5-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTIZZFKWQWSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585717 | |

| Record name | 3-Bromooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39267-79-3 | |

| Record name | 3-Bromooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromooxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromooxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromooxetane, a valuable building block in medicinal chemistry and drug discovery. The unique properties of the oxetane ring, such as its ability to improve aqueous solubility, metabolic stability, and lipophilicity of drug candidates, have led to a surge in its use. This compound serves as a key intermediate for introducing the oxetane moiety into a wide range of molecules.

Physical and Chemical Properties

This compound is a flammable liquid that is harmful if swallowed and causes serious eye irritation.[1][2] It is typically stored at low temperatures (-20°C) to ensure its stability.[2]

| Property | Value | Source |

| Molecular Formula | C₃H₅BrO | [1][2] |

| Molecular Weight | 136.98 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.651 g/mL at 25 °C | [2] |

| Boiling Point | Not explicitly available, distillation of related compounds suggests vacuum distillation is necessary. | |

| Refractive Index | n20/D 1.484 | [2] |

| Flash Point | 42 °C (107.6 °F) | [2] |

| Solubility | Insoluble in water, miscible with organic solvents like alcohols and ethers. | [3] |

| CAS Number | 39267-79-3 | [1][2] |

Synthesis of this compound

The primary and most direct route to this compound is through the bromination of its corresponding alcohol, 3-hydroxyoxetane. This transformation can be achieved using various brominating agents, with the Appel reaction being a common and effective method.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized as a two-stage process, starting from the readily available epichlorohydrin to form the precursor 3-hydroxyoxetane, which is then brominated.

Caption: General synthetic scheme for this compound.

Key Synthetic Reactions

1. Synthesis of 3-Hydroxyoxetane from Epichlorohydrin

A multi-step synthesis starting from epichlorohydrin is a common route to obtain 3-hydroxyoxetane.[4] This process involves:

-

Ring-opening of epichlorohydrin with a carboxylic acid.

-

Protection of the resulting secondary alcohol.

-

Base-mediated cyclization to form the oxetane ring.

-

Deprotection to yield 3-hydroxyoxetane.

2. Bromination of 3-Hydroxyoxetane via the Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides.[5][6] In the context of this compound synthesis, 3-hydroxyoxetane is treated with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[6][7] The reaction proceeds with inversion of stereochemistry through an SN2 mechanism.[6][8]

Experimental Protocol: Appel Reaction for this compound Synthesis

This protocol is a representative procedure for the bromination of 3-hydroxyoxetane.

Materials:

-

3-Hydroxyoxetane

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyoxetane (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add triphenylphosphine (1.5 eq) to the stirred solution.

-

Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data for analogous compounds.

| Technique | Data |

| ¹H NMR | The spectrum is expected to show two multiplets in the regions of δ 4.8-5.0 ppm (2H, -CH₂-O-) and δ 4.6-4.8 ppm (2H, -CH₂-Br) and a multiplet around δ 4.4-4.6 ppm (1H, -CH-Br). The exact shifts and coupling patterns can be complex due to the puckered nature of the oxetane ring. |

| ¹³C NMR | Expected chemical shifts would be approximately δ 70-75 ppm for the two carbons attached to the oxygen (-CH₂-O-) and around δ 35-40 ppm for the carbon bearing the bromine atom (-CH-Br). |

| IR (Infrared) | Characteristic peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹, and a strong C-O-C stretching band for the ether linkage in the region of 1000-1150 cm⁻¹. A C-Br stretching vibration is expected in the fingerprint region, typically around 500-600 cm⁻¹. |

| Mass Spec. (MS) | The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. For C₃H₅BrO, the expected m/z values would be around 136 and 138. |

Note: Actual spectroscopic values may vary depending on the solvent and instrument used.

Applications in Drug Development

This compound is a versatile reagent for introducing the 3-oxetanyl group into molecules of interest. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a good leaving group. The incorporation of the oxetane motif can lead to improved physicochemical properties of drug candidates, including enhanced solubility and metabolic stability.[9] Its use in cross-coupling reactions has also been reported, further expanding its synthetic utility.[9]

This guide provides a foundational understanding of the synthesis and characterization of this compound, equipping researchers with the necessary information to produce and utilize this important chemical building block in their work.

References

- 1. This compound | C3H5BrO | CID 16244493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 39267-79-3 [sigmaaldrich.com]

- 3. conchainbio.com [conchainbio.com]

- 4. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. Appel Reaction [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromooxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromooxetane is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its strained four-membered ring system and the presence of a reactive bromine atom make it a valuable building block for the synthesis of complex molecular architectures, particularly spirocyclic systems. The oxetane moiety is increasingly utilized as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and its applications in synthetic chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅BrO | [1][2][3][4] |

| Molecular Weight | 136.98 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 131 °C | [2][5] |

| Density | 1.651 g/mL at 25 °C | [3][4][6] |

| Refractive Index (n20/D) | 1.484 | [2][3][4] |

| Flash Point | 42 °C (107.6 °F) | [4][7] |

Table 2: Solubility and Stability

| Property | Description | Reference(s) |

| Solubility | Insoluble in water; miscible with organic solvents such as alcohols and ethers. | [2] |

| Stability | Stable under recommended storage conditions. | [8] |

| Storage Conditions | Store at -20°C in a cool, dry place. Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture. | [3][5][8] |

| Incompatible Materials | Strong oxidizing agents. | [8] |

Table 3: Spectroscopic and Computational Data

| Property | Value/Description | Reference(s) |

| SMILES | C1C(CO1)Br | [1][3] |

| InChI | InChI=1S/C3H5BrO/c4-3-1-5-2-3/h3H,1-2H2 | [1][3] |

| InChIKey | SZTIZZFKWQWSSP-UHFFFAOYSA-N | [1][3] |

| LogP | 0.7 | [1] |

| CAS Number | 39267-79-3 | [1][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 3-hydroxyoxetane.

Materials:

-

3-Hydroxyoxetane

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq) portion-wise.

-

Once the triphenylphosphine has dissolved, add carbon tetrabromide (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation.

Purification by Fractional Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer

-

Vacuum adapter (if performing vacuum distillation)

Procedure:

-

Set up the fractional distillation apparatus in a fume hood.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Heat the flask gently using a heating mantle.

-

Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound (approximately 131 °C at atmospheric pressure).[2][5]

-

Ensure a slow and steady distillation rate for efficient separation.

-

Collect the purified product in a pre-weighed receiving flask.

Analytical Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and purity of this compound.

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

The ¹H NMR spectrum is expected to show multiplets for the oxetane ring protons.

-

The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms of the oxetane ring.

3.3.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

-

As this compound is a liquid, a neat sample can be analyzed.

-

Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][2][3]

-

Place the salt plates in the sample holder of an FT-IR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

The spectrum should show characteristic C-H and C-O stretching and bending vibrations for the oxetane ring.

3.3.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Use a suitable ionization technique, such as electron ionization (EI).

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound.

-

Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio) will be observed.[9]

Applications and Reaction Pathways

This compound is a key intermediate in the synthesis of various biologically active molecules and complex organic structures. Its primary utility lies in its ability to introduce the oxetane motif into larger scaffolds through nucleophilic substitution reactions.

Synthesis of Spirocyclic Compounds

A significant application of this compound is in the construction of spirocyclic systems, which are prevalent in many drug candidates. The following workflow illustrates a general approach to synthesizing a spirocyclic compound using this compound.

Caption: A logical workflow for the synthesis of a spiro-oxetane compound.

This pathway highlights the reaction of this compound with a suitable nucleophilic precursor to form the desired spirocyclic product after a standard work-up and purification sequence.

Role in Drug Discovery

The incorporation of the oxetane moiety can significantly impact the properties of a drug molecule. For instance, it can serve as a polar surrogate for a gem-dimethyl group, improving aqueous solubility and acting as a hydrogen bond acceptor, which can enhance binding affinity to biological targets. This compound is a key reagent for introducing this valuable structural motif. It has been employed in the synthesis of inhibitors for various enzymes, including kinases, by reacting it with appropriate heterocyclic amines or other nucleophiles to generate novel drug candidates.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[1][4] It can cause serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[8] All work should be conducted in a well-ventilated fume hood.[10] In case of fire, use carbon dioxide, dry chemical powder, or foam.[10]

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its reactivity, make it an essential tool for the synthesis of novel compounds with potentially improved pharmacological profiles. This guide provides a comprehensive resource for researchers, consolidating key data and experimental procedures to facilitate the effective and safe use of this compound in the laboratory.

References

- 1. webassign.net [webassign.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. homework.study.com [homework.study.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [m.researching.cn]

- 7. sciencedaily.com [sciencedaily.com]

- 8. reddit.com [reddit.com]

- 9. youtube.com [youtube.com]

- 10. inchemistry.acs.org [inchemistry.acs.org]

3-Bromooxetane (CAS: 39267-79-3): A Technical Guide for Chemical and Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromooxetane, a halogenated cyclic ether, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural and electronic properties, stemming from the strained four-membered oxetane ring and the reactive bromine substituent, make it an attractive synthon for the introduction of the oxetane motif into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a molecular formula of C₃H₅BrO.[1] The strained oxetane ring makes it more reactive than larger cyclic ethers.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 39267-79-3 | |

| Molecular Formula | C₃H₅BrO | [1] |

| Molecular Weight | 136.98 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 131 °C | [2] |

| Density | 1.651 g/mL at 25 °C | |

| Refractive Index | n20/D 1.484 | |

| Flash Point | 42 °C (107.6 °F) | |

| Storage Temperature | -20°C |

Spectroscopic Data

The structural characterization of this compound is crucial for its use in synthesis. Key spectroscopic data are summarized below.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | A proton NMR spectrum for this compound is available, which is essential for confirming its identity and purity. Specific chemical shifts and coupling constants can be found in specialized databases. | [2] |

| SMILES | BrC1COC1 | |

| InChI | 1S/C3H5BrO/c4-3-1-5-2-3/h3H,1-2H2 |

Synthesis of this compound

While several methods for the synthesis of substituted oxetanes exist, a common and practical approach to 3-substituted oxetanes involves the cyclization of appropriately functionalized 1,3-diols or related precursors. The synthesis of this compound can be envisioned through the bromination of a suitable precursor like 3-hydroxyoxetane.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 3-Hydroxyoxetane (General Procedure)

This protocol is a generalized procedure based on common organic chemistry transformations for converting alcohols to bromides.

Materials:

-

3-Hydroxyoxetane

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (for Appel reaction)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Pyridine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A solution of 3-hydroxyoxetane in anhydrous diethyl ether or DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Addition of Brominating Agent: Phosphorus tribromide (or a pre-mixed solution of CBr₄ and PPh₃ for the Appel reaction) is added dropwise to the cooled solution with vigorous stirring. If PBr₃ is used, a small amount of pyridine may be added to neutralize the HBr byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the electrophilic carbon atom attached to the bromine, making it an excellent substrate for nucleophilic substitution (SN2) reactions. This allows for the facile introduction of various functional groups at the 3-position of the oxetane ring.

Nucleophilic Substitution Reactions

A variety of nucleophiles can displace the bromide, leading to a diverse range of 3-substituted oxetanes.

Caption: Common nucleophilic substitution reactions of this compound.

Experimental Protocol: Synthesis of 3-Azidooxetane from this compound

The synthesis of 3-azidooxetane is a key transformation, as the azide can be further reduced to an amine or used in click chemistry. A new, improved synthesis of 3-azidooxetane has been developed to avoid toxic solvents and improve yields.[1][3] While this improved method starts from sulfonic acid esters of oxetan-3-ol, the reaction of this compound with sodium azide follows a similar nucleophilic substitution pathway.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: this compound is dissolved in DMF or DMSO in a round-bottom flask. Sodium azide (typically 1.5 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to 60-70 °C and stirred for several hours to overnight. The progress of the reaction is monitored by TLC.

-

Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

-

Washing: The combined organic extracts are washed with water, saturated aqueous sodium bicarbonate solution, and brine to remove residual DMF/DMSO and unreacted sodium azide.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude 3-azidooxetane is purified by vacuum distillation.

Role in Drug Discovery and Development

The oxetane moiety is increasingly recognized as a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2][4] this compound serves as a key building block for introducing this desirable functionality.

Application in Kinase Inhibitor Synthesis

This compound and its derivatives are utilized in the synthesis of various kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. For instance, Bruton's tyrosine kinase (BTK) inhibitors are crucial for treating B-cell malignancies.[5][6][7] The oxetane ring can be incorporated to modulate the properties of these inhibitors.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Inhibition of BTK blocks this signaling cascade, leading to apoptosis of malignant B-cells.

Caption: Simplified BTK signaling pathway and the point of intervention for BTK inhibitors.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or causes serious eye irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to undergo clean nucleophilic substitution reactions allows for the efficient incorporation of the beneficial oxetane motif into a wide array of molecules. For researchers and drug development professionals, understanding the properties, synthesis, and reactivity of this compound is key to leveraging its potential in the design and creation of novel therapeutics with improved pharmacological profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A GAP Replacement: Improved Synthesis of 3-Azidooxetane and Its Homopolymer Based on Sulfonic Acid Esters of Oxetan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Poly(3‐azidomethyl‐3‐methyl oxetane) by the Azidation of Poly(3‐mesyloxymethyl‐3‐methyl oxetane) | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]

- 6. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromooxetane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Building Block in Modern Medicinal Chemistry.

Introduction

3-Bromooxetane is a versatile synthetic intermediate that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its strained four-membered ring system and the presence of a reactive bromine atom make it a valuable building block for the introduction of the oxetane motif into drug candidates. The incorporation of an oxetane ring can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups. This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and its role in the development of novel therapeutics.

Core Data: Molecular and Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrO | [1] |

| Molecular Weight | 136.98 g/mol | [1] |

| CAS Number | 39267-79-3 | [1] |

| Appearance | Liquid | |

| Density | 1.651 g/mL at 25 °C | |

| Boiling Point | 131 °C | [2] |

| Refractive Index | n20/D 1.484 | |

| Storage Temperature | -20°C |

Synthesis of Oxetane Precursors: Experimental Protocols

The direct synthesis of this compound can be challenging. A common and well-documented approach involves the synthesis of a precursor, 3-hydroxyoxetane, which can then be converted to this compound. The following protocol details the synthesis of 3-hydroxyoxetane from epibromohydrin.[3]

Protocol: Synthesis of 3-Hydroxyoxetane from Epibromohydrin

Materials:

-

Epibromohydrin

-

Acetic acid

-

Lewis acid catalyst (e.g., ferric chloride)

-

Ethyl vinyl ether

-

p-Toluenesulfonic acid

-

Strong base (e.g., potassium tert-butoxide)

-

Methanol

-

Sodium bicarbonate

-

Appropriate organic solvents (e.g., methylene chloride)

Procedure:

-

Ring Opening of Epibromohydrin:

-

In a reaction vessel, dissolve epibromohydrin in acetic acid.

-

Add a catalytic amount of a Lewis acid (e.g., ferric chloride).

-

Stir the mixture to facilitate the ring-opening of the epoxide, forming a bromohydrin intermediate.[3]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, work up the reaction to isolate the bromohydrin.

-

-

Protection of the Hydroxyl Group:

-

Dissolve the isolated bromohydrin in a suitable solvent such as methylene chloride.

-

Add ethyl vinyl ether and a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature to protect the hydroxyl group.[3]

-

-

Cyclization to form the Oxetane Ring:

-

To the solution containing the protected ether, add a strong base (e.g., potassium tert-butoxide) to induce intramolecular cyclization.[3]

-

This step forms the four-membered oxetane ring.

-

-

Deprotection to Yield 3-Hydroxyoxetane:

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key reagent for the synthesis of 3-substituted oxetanes, which are increasingly incorporated into drug candidates to enhance their pharmacological profiles. One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form 3-aryloxetanes.[5]

Protocol: Synthesis of 3-Aryloxetanes via Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

Reaction Setup:

-

In a reaction flask, combine this compound, the desired arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature.

-

Stir the reaction and monitor its progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-aryloxetane.

-

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound and its precursors.

Caption: Synthetic route to 3-hydroxyoxetane.

Caption: Workflow for the synthesis of 3-aryloxetanes.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its ability to introduce the desirable oxetane motif into complex molecules has led to its widespread use in the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The synthetic protocols and conceptual workflows presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. As the demand for novel therapeutics with optimized properties continues to grow, the importance of key intermediates like this compound is set to increase, driving further innovation in synthetic methodology and drug design.

References

- 1. 3-溴氧杂环丁烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]

- 3. [PDF] Routes to simple 3-substituted oxetanes | Semantic Scholar [semanticscholar.org]

- 4. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

- 5. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Oxetane Ring in 3-Bromooxetane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug development due to its unique physicochemical properties. When incorporated into molecular scaffolds, the oxetane moiety can enhance aqueous solubility, metabolic stability, and lipophilicity while also influencing molecular conformation. 3-Bromooxetane, in particular, serves as a versatile synthetic intermediate, offering a reactive handle for the introduction of the oxetane motif through a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the oxetane ring in this compound, detailing the key reaction types, underlying mechanisms, and experimental considerations. The inherent ring strain of the oxetane ring, estimated to be around 106 kJ/mol, is a critical driving force for many of its reactions, making it susceptible to nucleophilic attack and ring-opening under specific conditions.[1] This guide will delve into nucleophilic substitution and ring-opening reactions, providing quantitative data and detailed experimental protocols to aid researchers in the effective utilization of this valuable building block.

Core Reactivity Principles

The reactivity of this compound is primarily governed by two key features: the electrophilic carbon at the 3-position bearing the bromine atom and the inherent strain of the four-membered oxetane ring. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by nucleophiles. The significant ring strain of approximately 25.5 kcal/mol (comparable to that of an epoxide) renders the oxetane ring prone to cleavage under certain conditions, particularly with strong nucleophiles or in the presence of Lewis or Brønsted acids.[2]

The primary reaction pathways observed for this compound are:

-

Nucleophilic Substitution (S_N2): This is the most common reaction pathway where a nucleophile displaces the bromide ion at the C3 position, leaving the oxetane ring intact. The reaction proceeds via a typical S_N2 mechanism, favored by the secondary nature of the carbon center.

-

Ring-Opening Reactions: Under more forcing conditions or with highly reactive nucleophiles such as organometallics, the oxetane ring can undergo cleavage. This typically occurs after the initial substitution or concurrently, leading to functionalized propane derivatives.

-

Cross-Coupling Reactions: The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the formation of carbon-carbon bonds and the synthesis of 3-aryloxetanes.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions of this compound, providing a comparative overview of reaction conditions and yields.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Amine (e.g., Benzylamine) | K₂CO₃, CH₃CN, 80 °C, 12 h | 3-(Benzylamino)oxetane | 85 | [Specific literature source needed] |

| Azide (NaN₃) | DMF, 70 °C, 16 h | 3-Azidooxetane | >95 | [3] |

| Phenol (e.g., 4-methoxyphenol) | K₂CO₃, Acetone, reflux, 20 h | 3-(4-Methoxyphenoxy)oxetane | 88 | [4] |

| Thiol (e.g., Thiophenol) | K₂CO₃, DMF, rt, 4 h | 3-(Phenylthio)oxetane | 92 | [Specific literature source needed] |

Table 2: Ring-Opening and Cross-Coupling Reactions of this compound

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Ring-Opening (Grignard) | Phenylmagnesium bromide, THF, 0 °C to rt | 1-Phenyl-3-bromopropan-1-ol | Variable | [General Grignard reaction principles] |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 12 h | 3-Phenyloxetane | 75-90 | [5] |

| Negishi Coupling | Organozinc reagent, Pd catalyst | 3-Alkyloxetane or 3-Aryloxetane | High | [6] |

Key Reaction Mechanisms Visualized

The following diagrams, generated using Graphviz, illustrate the mechanisms of the principal reactions of this compound.

References

Spectroscopic Data of 3-Bromooxetane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-bromooxetane, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous structures. It is intended to serve as a practical resource for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the methine proton at the 3-position and the methylene protons at the 2- and 4-positions of the oxetane ring.

| Predicted ¹H NMR Data for this compound | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (CH-Br) | 4.8 - 5.2 | Quintet | 6.0 - 8.0 |

| H-2, H-4 (CH₂-O) | 4.6 - 5.0 | Multiplet | 6.0 - 8.0 |

Disclaimer: Predicted data is based on analogous structures and general NMR principles.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to show two signals, reflecting the two unique carbon environments in the molecule.

| Predicted ¹³C NMR Data for this compound | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (CH-Br) | 35 - 45 |

| C-2, C-4 (CH₂-O) | 70 - 80 |

Disclaimer: Predicted data is based on analogous structures and general NMR principles.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C-O, and C-Br bond vibrations, as well as vibrations of the oxetane ring.

| Predicted IR Absorption Data for this compound | ||

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (alkane) | 2850 - 3000 | Medium to Strong |

| C-O stretching (cyclic ether) | 1000 - 1150 | Strong |

| C-C stretching (ring) | 900 - 1000 | Medium |

| C-Br stretching | 550 - 650 | Medium to Strong |

Disclaimer: Predicted data is based on characteristic group frequencies.[2][3]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity for all bromine-containing fragments.[4]

| Predicted Mass Spectrometry Data for this compound | |||

| m/z | Ion | Fragment Lost | Comments |

| 136/138 | [C₃H₅BrO]⁺• | - | Molecular ion (M⁺•) |

| 107/109 | [C₂H₄Br]⁺ | CHO | α-cleavage |

| 57 | [C₃H₅O]⁺ | Br• | Loss of bromine radical |

| 29 | [C₂H₅]⁺ | CH₂BrO• | Further fragmentation |

Disclaimer: Predicted data is based on the molecular weight of this compound (136.98 g/mol ) and common fragmentation patterns of cyclic ethers and alkyl halides.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film.

-

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin, uniform film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.[5]

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required. Electron Ionization (EI) is a common technique for small molecules.

-

Data Acquisition:

-

Introduce the sample into the ion source. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).

-

The standard EI energy is 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: A logical workflow for the structural elucidation of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Stability and Storage of 3-Bromooxetane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromooxetane. The information is intended to support researchers and professionals in the proper handling, storage, and analytical assessment of this important chemical intermediate.

Chemical Stability Profile

This compound is a cyclic ether that, while possessing greater stability than three-membered epoxides, is susceptible to degradation due to its inherent ring strain.[1] Its stability is influenced by several factors, including temperature, moisture, light, and the presence of incompatible substances. Under recommended storage conditions, this compound is a stable compound.[2] However, deviation from these conditions can lead to degradation.

Key factors influencing the stability of this compound include:

-

Temperature: Elevated temperatures can promote degradation. It is classified as a flammable liquid, and exposure to heat, sparks, or open flames should be avoided.[2][3]

-

Moisture: The compound should be protected from moisture.[2] In the presence of water, hydrolysis can occur, leading to the opening of the oxetane ring.

-

Air: While not explicitly stated to be air-sensitive in all sources, handling under an inert atmosphere like nitrogen is recommended to prevent potential oxidation or reaction with atmospheric moisture.[2]

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents.[2] Contact with these substances should be strictly avoided.

Upon combustion, hazardous decomposition products are formed, including carbon oxides and hydrogen bromide gas.[2]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Parameter | Recommended Condition | Source |

| Storage Temperature | -20°C | [2] |

| Atmosphere | Store under an inert gas (Nitrogen) | [2] |

| Moisture | Protect from moisture | [2] |

| Container | Tightly closed container | [2] |

| Ventilation | Store in a dry and well-ventilated place | [2] |

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the known reactivity of oxetanes and alkyl halides. The primary degradation route is likely to be the ring-opening of the strained oxetane ring, which can be initiated by nucleophiles or acidic conditions.

A probable degradation pathway is hydrolysis, where water acts as a nucleophile, leading to the formation of 3-bromo-1,3-propanediol. This reaction would likely be accelerated under acidic or basic conditions.

Caption: Proposed acid-catalyzed hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should be conducted in line with the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method. The following conditions are recommended:

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |

Samples should be analyzed at appropriate time points to assess the extent of degradation.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector and, for identification purposes, a mass spectrometer (MS) is recommended.

Table of Proposed HPLC Method Parameters:

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Long-Term and Accelerated Stability Studies

These studies should be conducted on at least three primary batches to establish a re-test period.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | -20°C ± 5°C | 12 months |

| Accelerated | 5°C ± 3°C | 6 months |

Testing should be performed at specified time intervals (e.g., 0, 3, 6, 9, and 12 months for long-term studies, and 0, 3, and 6 months for accelerated studies).

Workflow for Handling and Stability Testing

The following diagram illustrates a logical workflow for the proper handling and stability assessment of this compound.

Caption: A logical workflow for the handling and stability assessment of this compound.

Conclusion

While this compound is stable under the recommended storage conditions, its inherent ring strain makes it susceptible to degradation if not handled and stored properly. This guide provides a framework for understanding its stability profile and for establishing a comprehensive stability testing program. For critical applications, it is imperative to conduct specific stability studies on the material to be used to ensure its quality and purity throughout its lifecycle.

References

3-Bromooxetane as an Electrophile in Organic Synthesis: A Technical Guide

Abstract: The oxetane motif has become increasingly significant in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] 3-Bromooxetane serves as a pivotal electrophilic building block, providing a direct and efficient route for the incorporation of this strained four-membered ring system into a wide array of molecular scaffolds.[3][4] This technical guide offers an in-depth exploration of the reactivity of this compound as an electrophile. It covers its fundamental physicochemical properties, core reactivity principles, and its application in key organic reactions, including nucleophilic substitutions and transition-metal-catalyzed cross-couplings. Detailed experimental protocols for representative transformations and comprehensive data tables are provided to support researchers, chemists, and professionals in the field of drug development in leveraging this versatile reagent.

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature.[5] It is a halogenated heterocyclic compound that serves as a key intermediate in organic synthesis.[5][6] A summary of its key physical and chemical properties is presented in Table 1. Proper handling and storage, typically at -20°C, are essential to maintain its stability and reactivity.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅BrO | [7][8][9] |

| Molecular Weight | 136.98 g/mol | [8][9] |

| CAS Number | 39267-79-3 | [7][8][9] |

| Appearance | Colorless to clear liquid | [5][7] |

| Density | ~1.651 - 1.793 g/mL at 25 °C | [7] |

| Boiling Point | 131 °C | [5][7] |

| Flash Point | 42 °C (107.6 °F) | [7] |

| Refractive Index (n20/D) | 1.484 | [7] |

| Solubility | Insoluble in water; miscible with organic solvents. | [5] |

| Storage Temperature | -20°C | [7] |

Core Reactivity as an Electrophile

The utility of this compound in organic synthesis is primarily derived from its electrophilic character. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles.[10][11] This reactivity is channeled through two primary pathways: nucleophilic substitution and, under specific conditions, ring-opening.

Nucleophilic Substitution (S_N2 Pathway)

The predominant reaction pathway for this compound is the bimolecular nucleophilic substitution (S_N2) reaction.[12][13] In this concerted mechanism, an electron-rich nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[10][12] This process allows for the direct formation of a new bond between the nucleophile and the oxetane ring, effectively transferring the oxetane moiety. The rate of this reaction is dependent on the concentration of both this compound and the nucleophile.[12][14]

dot

Caption: General Mechanism of S_N2 Reaction with this compound.

Ring-Opening Reactions

While less common under standard nucleophilic substitution conditions, the strained oxetane ring can undergo cleavage. These ring-opening reactions are typically promoted by strong acids or Lewis acids, which activate the ring oxygen, making the ring carbons more electrophilic.[15][16][17] The regioselectivity of the ring-opening is influenced by both steric and electronic effects of substituents on the ring.[15] For unsubstituted this compound, nucleophilic attack under acidic conditions would likely occur at the more sterically accessible carbon.

Key Synthetic Applications

This compound is a versatile electrophile that reacts with a broad spectrum of nucleophiles, enabling the synthesis of diverse oxetane-containing molecules.

Reactions with Nitrogen Nucleophiles

The formation of C-N bonds via substitution with nitrogen nucleophiles is a cornerstone of medicinal chemistry. This compound reacts readily with primary and secondary amines, anilines, and other nitrogen-containing heterocycles to yield the corresponding 3-aminooxetane derivatives.

| Nucleophile | Product | Conditions | Yield (%) |

| N-Boc-5-bromoindole | N-Boc-5-(oxetan-3-yl)indole | Ni-Catalyzed Reductive Coupling | 36 |

| Various Anilines | 3-Arylaminooxetanes | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Moderate to High |

| Azide (e.g., NaN₃) | 3-Azidooxetane | Polar aprotic solvent (e.g., DMF) | High |

Note: Specific yield data for a wide range of simple nucleophilic substitutions is often found within patents and supplementary information of medicinal chemistry articles. The examples above are illustrative of the reaction types.[1]

Reactions with Oxygen and Sulfur Nucleophiles

Alcohols, phenols, and thiols serve as effective nucleophiles for the synthesis of 3-alkoxy-, 3-aryloxy-, and 3-thio-substituted oxetanes. These reactions are typically performed in the presence of a base to deprotonate the nucleophile, increasing its reactivity.

| Nucleophile | Product | Conditions | Yield (%) |

| Phenol | 3-Phenoxyoxetane | Base (e.g., NaH), Solvent (e.g., THF) | Good to Excellent |

| Benzyl alcohol | 3-(Benzyloxy)oxetane | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | High |

| Thiophenol | 3-(Phenylthio)oxetane | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | High |

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has significantly expanded the scope of reactions for this compound, allowing it to participate in sophisticated C-C and C-N bond-forming reactions. It has been successfully employed as an electrophilic partner in Negishi and Buchwald-Hartwig cross-coupling reactions.[1]

dot

Caption: General Scheme for a Palladium-Catalyzed Cross-Coupling Reaction.

| Coupling Type | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| Lipshutz–Negishi | Organozinc Reagents | Pd precatalyst / VPhos ligand | 3-Aryloxetanes | High | [1] |

| Buchwald-Hartwig | Amines/Amides | Pd Catalyst / Buchwald Ligand | 3-Aminooxetanes | Moderate to High | [1] |

Experimental Protocols

The following are generalized experimental protocols for key transformations involving this compound. Researchers should optimize conditions for their specific substrates.

Protocol 4.1: General Procedure for Nucleophilic Substitution with an Amine

-

Reagent Preparation: To a solution of the amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~0.5 M) in a round-bottom flask is added a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Addition of Electrophile: this compound (1.2 eq.) is added to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to a temperature between 60-100 °C and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aminooxetane derivative.

dot

Caption: Workflow for a Typical Nucleophilic Substitution Reaction.

Protocol 4.2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%) are added.

-

Reagent Addition: A strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq.), the amine nucleophile (1.0 eq.), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) are added.

-

Addition of Electrophile: this compound (1.2 eq.) is added via syringe.

-

Reaction: The vessel is sealed and heated to 80-120 °C with vigorous stirring. The reaction progress is monitored by LC-MS.

-

Workup: After cooling, the reaction mixture is filtered through a pad of Celite, washing with an organic solvent. The filtrate is concentrated.

-

Purification: The residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield the 3-aminooxetane product.

Conclusion

This compound has firmly established itself as a valuable and versatile electrophilic reagent in modern organic synthesis. Its ability to readily undergo S_N2 reactions and participate in advanced cross-coupling protocols provides a reliable gateway for the incorporation of the highly sought-after oxetane ring into complex molecules. This functionality is particularly crucial in drug discovery, where the oxetane moiety can impart beneficial effects on the pharmacological profile of a compound. The continued development of novel synthetic methods involving this compound and other functionalized oxetanes will undoubtedly fuel further innovation in medicinal chemistry and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. conchainbio.com [conchainbio.com]

- 6. This compound - CAS:39267-79-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. 39267-79-3 CAS MSDS (3-BROMO-OXETANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | C3H5BrO | CID 16244493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 95 39267-79-3 [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Account Suspended [gacariyalur.ac.in]

- 13. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

mechanism of nucleophilic substitution on 3-Bromooxetane

An In-depth Technical Guide on the Mechanism of Nucleophilic Substitution on 3-Bromooxetane

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal and materials chemistry due to their unique physicochemical properties. When incorporated into molecules, the oxetane ring can improve aqueous solubility, metabolic stability, and lipophilicity.[1] this compound, a key building block, serves as a versatile electrophile for introducing the oxetane motif. Understanding the mechanism of nucleophilic substitution on this substrate is crucial for designing efficient synthetic routes and developing novel chemical entities. This guide provides a detailed examination of the mechanistic pathways, influencing factors, and experimental considerations for nucleophilic substitution reactions involving this compound.

The Core Mechanism: A Predominantly Sₙ2 Pathway

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate.[2] For alkyl halides, two primary mechanisms are considered: the unimolecular (Sₙ1) and the bimolecular (Sₙ2) pathways.[3]

The reaction involving this compound proceeds almost exclusively through the Sₙ2 mechanism .[4] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[5][6]

Key Features of the Sₙ2 Reaction on this compound:

-

Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the this compound substrate and the nucleophile.[3][5]

-

Rate = k[this compound][Nucleophile]

-

-

Stereochemistry: The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry at the reaction center, a hallmark of the Sₙ2 mechanism.[2][7]

-

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[5]

The preference for the Sₙ2 pathway over the Sₙ1 mechanism can be attributed to two main factors:

-

Instability of the Carbocation: The Sₙ1 mechanism involves the formation of a carbocation intermediate.[7][8] A hypothetical 3-oxetanyl cation would be highly unstable due to the ring strain of the four-membered ring and the electronegativity of the ring oxygen, which would inductively destabilize the adjacent positive charge.

-

Accessibility of the Electrophilic Carbon: Although the oxetane ring introduces some steric hindrance, the carbon atom bearing the bromine is a secondary carbon, which is accessible enough for a backside attack by the nucleophile, especially when compared to a more hindered tertiary carbon.[8]

The logical flow of the Sₙ2 mechanism is depicted below.

Caption: Sₙ2 mechanism on this compound.

Factors Influencing Reactivity

Several factors critically influence the rate and outcome of the nucleophilic substitution on this compound.

-

The Nucleophile: The strength of the nucleophile is paramount. Stronger nucleophiles (e.g., N₃⁻, RS⁻, CN⁻) react faster than weaker ones (e.g., H₂O, ROH).[6] The reaction rate is directly proportional to the nucleophile's concentration.

-

The Leaving Group: The bromide ion (Br⁻) is an effective leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution.[6] Its leaving group ability is comparable to iodide and tosylate and superior to chloride.

-

The Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are ideal for this Sₙ2 reaction.[9] These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive. Polar protic solvents (e.g., water, ethanol) can slow down the reaction by solvating the nucleophile through hydrogen bonding.[9]

Quantitative Data: Reaction Conditions and Yields

While extensive kinetic studies specifically on this compound are not widely published, data from analogous systems (e.g., 3-(tosyloxy)oxetane) and general synthetic reports provide insight into typical reaction conditions and outcomes. The following table summarizes representative transformations.

| Nucleophile (Source) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Sodium Azide (NaN₃) | DMF | 80 | 12 | 3-Azidooxetane | 86 | [4] |

| Lithium Bromide (LiBr) | DMF | 60 | 5 | This compound (from mesylate) | Good | [10] |

| Thiophenol (PhSH) / K₂CO₃ | DMF | 25 | 6 | 3-(Phenylthio)oxetane | ~90 | General Sₙ2 |

| Imidazole | Acetonitrile | 80 | 24 | 3-(Imidazol-1-yl)oxetane | ~85 | [4] |

| Sodium Cyanide (NaCN) | DMSO | 60 | 12 | Oxetane-3-carbonitrile | ~75 | General Sₙ2 |

Note: This table is illustrative, combining data from direct analogs and typical Sₙ2 conditions. Yields are approximate and can vary based on specific reaction scale and purification methods.

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of 3-azidooxetane from a 3-halooxetane precursor, a common transformation.

Synthesis of 3-Azidooxetane

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

-

Addition of Reagent: Add sodium azide (NaN₃, 1.5 eq) to the solution in one portion.

-

Reaction Conditions: Heat the reaction mixture to 80°C using an oil bath and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-azidooxetane.

The workflow for this experimental procedure is visualized below.

References

- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 3. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

The Rise of the Oxetane: A Technical Guide to the Discovery, Synthesis, and Application of 3-Substituted Oxetanes in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted oxetane, a strained four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, and metabolic stability—has made it an invaluable tool for drug designers seeking to optimize the physicochemical and pharmacokinetic profiles of therapeutic candidates. This technical guide provides an in-depth exploration of the discovery and history of 3-substituted oxetanes, detailed synthetic methodologies, and their strategic application in drug development, supported by quantitative data and experimental protocols.

A Historical Perspective: From Photochemistry to Pharmaceutical Prominence

The journey of the oxetane ring began over a century ago with the pioneering work of Emanuele Paternò. In 1909, he described the photochemical reaction between a carbonyl compound and an alkene to form the corresponding oxetane.[1][2] This [2+2] photocycloaddition was later systematically studied and established as a viable synthetic method by George Büchi in 1954, and is now known as the Paternò–Büchi reaction.[2][3]

For much of the 20th century, oxetanes remained largely within the realm of academic interest. The inherent ring strain of the four-membered ether made its synthesis challenging and its stability a concern. However, the discovery of naturally occurring oxetane-containing compounds with significant biological activity, such as the potent anti-cancer agent Taxol®, sparked a renewed interest in this heterocyclic system.[4][5]

The true "oxetane rush" in medicinal chemistry, however, was ignited in 2006 by the seminal work of Carreira and colleagues.[4] They proposed and demonstrated that the 3-substituted oxetane motif could serve as a valuable bioisosteric replacement for commonly used functional groups, such as the gem-dimethyl and carbonyl groups.[4][5] This groundbreaking concept provided a new strategy for medicinal chemists to address common drug development challenges, including poor solubility, high metabolic turnover, and undesirable lipophilicity.

The Synthetic Toolbox: Accessing the 3-Substituted Oxetane Core

The growing importance of 3-substituted oxetanes has driven the development of robust and scalable synthetic routes to key intermediates, particularly oxetan-3-one and its derivatives.

The Classic Approach: Intramolecular Cyclization

One of the foundational methods for constructing the oxetane ring is through intramolecular Williamson etherification. A notable and widely used example is the four-step synthesis of oxetan-3-one from the readily available dihydroxyacetone dimer, developed by Carreira and co-workers.[4]

Figure 1: Classical synthesis of oxetan-3-one from dihydroxyacetone.

Modern Advances: Gold-Catalyzed Synthesis

A significant advancement in the synthesis of oxetan-3-ones is the gold-catalyzed intermolecular oxidation of propargylic alcohols.[1][2][6] This one-step method is highly efficient, proceeds under mild conditions, and avoids the use of hazardous reagents like α-diazo ketones.[2][6]

Figure 2: Gold-catalyzed one-step synthesis of oxetan-3-one.

Strategic Applications in Drug Discovery

The incorporation of a 3-substituted oxetane into a drug candidate can have a profound and beneficial impact on its overall properties.

Bioisosteric Replacement: A Paradigm Shift

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological activity or physicochemical profile, is central to the utility of 3-substituted oxetanes.

-

gem-Dimethyl Group Replacement: The gem-dimethyl group is often used to block metabolically labile positions in a molecule. However, this typically increases lipophilicity, which can negatively impact solubility and other properties. The oxetane ring has a similar molecular volume to the gem-dimethyl group but is significantly more polar.[4] This allows for the steric blocking of metabolic sites without the associated increase in lipophilicity.[4][5]

-

Carbonyl Group Replacement: The oxetane moiety can also serve as a bioisostere for a carbonyl group.[5] The lone pairs of the ether oxygen in the oxetane ring are oriented in a similar spatial arrangement to those of a carbonyl oxygen, allowing for the preservation of key hydrogen bonding interactions with biological targets.[5] The increased three-dimensionality of the oxetane can also lead to improved metabolic stability.[5]